5-bromo-8-fluoroquinoline-2-carbonitrile
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Overview
Description
5-Bromo-8-fluoroquinoline-2-carbonitrile is a chemical compound with the molecular formula C10H4BrFN2. It is a solid, typically appearing as yellow to orange crystals. This compound is known for its thermal stability and low solubility in solvents .
Preparation Methods
The synthesis of 5-bromo-8-fluoroquinoline-2-carbonitrile involves several steps:
Fluorination and Bromination: The quinoline group undergoes fluorination and bromination to introduce the fluorine and bromine atoms at the 8th and 5th positions, respectively.
Carbonitrile Formation:
Chemical Reactions Analysis
5-Bromo-8-fluoroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions: Typical reagents include halogenating agents for substitution reactions and oxidizing or reducing agents for redox reactions.
Scientific Research Applications
5-Bromo-8-fluoroquinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It serves as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which 5-bromo-8-fluoroquinoline-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities .
Comparison with Similar Compounds
5-Bromo-8-fluoroquinoline-2-carbonitrile can be compared with other quinoline derivatives:
5-Bromo-8-fluoroquinoline: Lacks the cyano group, making it less versatile in certain reactions.
4-Bromo-7-fluoroquinoline: Differently substituted, leading to variations in reactivity and applications.
4-Bromo-7,8-difluoroquinoline: Contains an additional fluorine atom, affecting its chemical properties.
This compound’s unique combination of bromine, fluorine, and cyano groups makes it particularly valuable in synthetic chemistry and research applications.
Properties
CAS No. |
1600109-90-7 |
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Molecular Formula |
C10H4BrFN2 |
Molecular Weight |
251.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroquinoline-2-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-8-3-4-9(12)10-7(8)2-1-6(5-13)14-10/h1-4H |
InChI Key |
AGDKANXYJANSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1C#N)F)Br |
Purity |
95 |
Origin of Product |
United States |
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